molecular formula C6H3BrFIO B14780739 2-Bromo-4-fluoro-3-iodophenol

2-Bromo-4-fluoro-3-iodophenol

Cat. No.: B14780739
M. Wt: 316.89 g/mol
InChI Key: KNORVNIAUSAEAM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-iodophenol is an aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of phenol derivatives. For instance, a phenol derivative can undergo bromination, followed by fluorination and iodination under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-3-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-iodophenol depends on its application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the aromatic ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, or hydrophobic interactions .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 2-Fluoro-4-iodophenol
  • 2-Bromo-4-iodophenol

Comparison: 2-Bromo-4-fluoro-3-iodophenol is unique due to the combination of bromine, fluorine, and iodine substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to compounds with fewer or different halogen substituents .

Properties

Molecular Formula

C6H3BrFIO

Molecular Weight

316.89 g/mol

IUPAC Name

2-bromo-4-fluoro-3-iodophenol

InChI

InChI=1S/C6H3BrFIO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H

InChI Key

KNORVNIAUSAEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Br)I)F

Origin of Product

United States

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